molecular formula C12H9F2N3O B13420664 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide CAS No. 395684-45-4

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

Katalognummer: B13420664
CAS-Nummer: 395684-45-4
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: IJHYMTSRYBTGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to yield the desired product . Another approach includes the use of 2-aminopyridine as a raw material, undergoing nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide stands out due to its dual fluorination, which imparts unique chemical and biological properties. This dual fluorination enhances its stability, reactivity, and binding affinity, making it a versatile compound in various research applications.

Eigenschaften

CAS-Nummer

395684-45-4

Molekularformel

C12H9F2N3O

Molekulargewicht

249.22 g/mol

IUPAC-Name

2-amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

InChI

InChI=1S/C12H9F2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)

InChI-Schlüssel

IJHYMTSRYBTGAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.